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For Researchers, Scientists, and Drug Development Professionals

The C3H3 radical is a species of significant interest in a variety of chemical contexts, from

combustion and atmospheric chemistry to astrochemistry. Its potential energy surface (PES) is

characterized by a rich landscape of isomers and intricate reaction pathways. Understanding

the topography of this surface is crucial for predicting the formation, stability, and reactivity of

these radicals. This technical guide provides an in-depth exploration of the C3H3 radical PES,

summarizing key quantitative data, detailing experimental and computational methodologies,

and visualizing the complex relationships between its various components.

Core Isomers and Energetics
The C3H3 potential energy surface is populated by several isomeric structures, with the most

stable being the propargyl radical and the cyclopropenyl radical.[1][2] Other notable, less

stable isomers include the 1-propynyl and cycloprop-2-enyl radicals. The relative energies of

these species have been extensively studied through computational chemistry, providing a

thermodynamic hierarchy of stability.

Data Presentation: Relative Energies of C3H3 Isomers
The following table summarizes the relative energies of the four most stable C3H3 isomers, as

determined by high-level ab initio calculations. The propargyl radical is generally considered

the global minimum on the PES.
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Isomer Structure Point Group
Relative Energy
(kcal/mol)

Propargyl radical H₂C-C≡CH C₂ᵥ 0.0

Cyclopropenyl radical cyclo-(CH)₃ C₂ᵥ (distorted) ~10-15

1-Propynyl radical H₃C-C≡C• C₃ᵥ ~35-40

Cycloprop-2-enyl

radical
cyclo-(C(H)-CH=CH) Cₛ ~40-45

Note: The exact relative energies can vary slightly depending on the level of theory and basis

set used in the calculations.

Geometrical Parameters and Vibrational
Frequencies
The geometric structures and vibrational frequencies of the C3H3 isomers are critical for their

experimental identification and for understanding their dynamic behavior. High-resolution

spectroscopic techniques, guided by theoretical calculations, have provided detailed insights

into these properties.

Data Presentation: Geometrical Parameters of Key C3H3
Isomers
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Isomer Bond
Bond Length
(Å)

Bond Angle Angle (°)

Propargyl

Radical
C₁-C₂ 1.38 - 1.42 H₁-C₁-H₂ 118 - 120

C₂-C₃ 1.22 - 1.26 H₃-C₃-C₂ 175 - 180

C₁-H₁,₂ 1.08 - 1.10

C₃-H₃ 1.06 - 1.08

Cyclopropenyl

Radical
C₁-C₂ 1.39 - 1.43 C₁-C₂-C₃ 58 - 62

C₂-C₃ 1.39 - 1.43 H-C-C 128 - 132

C₁-C₃ 1.39 - 1.43

C-H 1.07 - 1.09

Note: The geometry of the cyclopropenyl radical is subject to Jahn-Teller distortion, leading to a

C₂ᵥ symmetry structure from a D₃ₕ precursor.

Data Presentation: Selected Vibrational Frequencies of
Key C3H3 Isomers (cm⁻¹)

Isomer Vibrational Mode Frequency (cm⁻¹)

Propargyl Radical C≡C stretch ~2150

CH₂ scissors ~1440

C-C stretch ~1060

Cyclopropenyl Radical Ring deformation ~1280

C-H stretch ~3100

Experimental and Computational Protocols
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The characterization of the C3H3 potential energy surface relies on a synergistic interplay

between experimental and computational techniques.

Experimental Methodologies
A variety of experimental techniques are employed to study the properties and reactions of

C3H3 radicals:

Photoionization Mass Spectrometry (PIMS): This technique is used to identify different

isomers based on their distinct ionization energies. By coupling PIMS with a chemical

reactor, the products of reactions involving C3H3 can be detected and quantified.

Laser-Induced Fluorescence (LIF) Spectroscopy: LIF is a sensitive method for probing the

quantum state distributions of radical products in chemical reactions, providing insights into

reaction dynamics.

Infrared Predissociation (IRPD) Spectroscopy: This method, often applied to ion-molecule

complexes in a cryogenic ion trap, allows for the measurement of vibrational spectra of

mass-selected ions, aiding in the structural identification of different isomers.[3]

Crossed Molecular Beam Experiments: These experiments allow for the study of single-

collision events between reactants under well-defined conditions, providing detailed

information about reaction dynamics and product angular distributions.

Computational Methodologies
Computational chemistry plays a pivotal role in mapping the C3H3 PES. The following methods

are commonly used:

Ab Initio Methods:

Multi-Reference Configuration Interaction (MRCI): Essential for accurately describing the

electronic states of radicals, especially in cases of near-degeneracy.[2]

Coupled-Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: Considered

the "gold standard" for calculating accurate energies and geometries of well-behaved

molecules.[2]
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Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Perturbation

Theory (CASPT2): These methods are crucial for studying systems with significant multi-

reference character, such as transition states and electronically excited states.[2]

Density Functional Theory (DFT):

B3LYP: A widely used hybrid functional that often provides a good balance between

accuracy and computational cost for geometries and vibrational frequencies.

Basis Sets:

Pople-style basis sets (e.g., 6-311++G(d,p)): Commonly used for DFT calculations.

Correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): Employed in high-

accuracy ab initio calculations to systematically approach the complete basis set limit.

Visualization of the C3H3 Potential Energy Surface
The intricate relationships between the isomers and the pathways for their interconversion can

be effectively visualized using diagrams.

Isomerization Pathways on the C3H3 PES
The following diagram illustrates the relative energies and isomerization pathways between the

four most stable C3H3 isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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